

Technical Guide: D-Methionine-N-fmoc-d3

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	D-Methionine-N-fmoc-d3	
Cat. No.:	B12415456	Get Quote

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of **D-Methionine-N-fmoc-d3**, a deuterated, Fmoc-protected form of the amino acid D-methionine. This compound is primarily utilized as a stable isotope-labeled internal standard for precise quantification in mass spectrometry-based analyses and as a building block in solid-phase peptide synthesis (SPPS).

Core Properties and Quantitative Data

D-Methionine-N-fmoc-d3 is characterized by the substitution of three hydrogen atoms with deuterium on the S-methyl group. This isotopic labeling results in a predictable mass shift, making it an ideal internal standard for quantitative proteomics and metabolomics studies. The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amine allows for its direct use in Fmoc-based solid-phase peptide synthesis.

The key quantitative data for **D-Methionine-N-fmoc-d3** are summarized in the table below.



Property	Value	Citations
Molecular Weight	374.47 g/mol	[1][2][3]
Molecular Formula	C20H18D3NO4S	[1]
Isotopic Enrichment	≥98 atom % D	[1][2][4]
Chemical Purity	≥97%	[2][4]
Enantiomeric Purity	≥99%	[2]
Unlabeled CAS Number	112883-40-6 (Fmoc-D-Met- OH)	[1][4]

Experimental Protocols and Applications

The primary applications of **D-Methionine-N-fmoc-d3** are in analytical chemistry and synthetic peptide chemistry. Below are representative experimental protocols for its use.

Use as an Internal Standard in LC-MS/MS Quantification

D-Methionine-N-fmoc-d3 is an excellent internal standard for the accurate quantification of unlabeled D-methionine or related compounds in complex biological samples. The deuterated standard co-elutes with the analyte but is distinguished by its higher mass.

Methodology:

- Preparation of Stock Solutions: Prepare a stock solution of **D-Methionine-N-fmoc-d3** in a suitable organic solvent (e.g., DMSO, Methanol) at a concentration of 1 mg/mL. Prepare a series of calibration standards of the unlabeled analyte.
- Sample Preparation: Spike a known amount of the D-Methionine-N-fmoc-d3 internal standard into all samples, calibration standards, and quality controls.
- Protein Precipitation/Extraction: For biological samples (e.g., plasma, cell lysates), perform a
 protein precipitation step using a cold organic solvent like acetonitrile. Centrifuge to pellet the
 protein and collect the supernatant.
- LC-MS/MS Analysis:



- Inject the prepared samples onto a suitable liquid chromatography (LC) system coupled to a tandem mass spectrometer (MS/MS).
- Develop a chromatographic method that provides good separation of the analyte from other matrix components.
- Optimize the mass spectrometer settings for the detection of both the analyte and the deuterated internal standard. This involves selecting appropriate precursor and product ions for Multiple Reaction Monitoring (MRM).

Data Analysis:

- Quantify the analyte by calculating the ratio of the peak area of the analyte to the peak area of the internal standard.
- Generate a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.
- Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The Fmoc protecting group allows **D-Methionine-N-fmoc-d3** to be used as a building block for creating peptides containing a stable isotope-labeled D-methionine residue. This is useful for creating labeled peptide standards for quantitative proteomics or for studying peptide metabolism.

Methodology:

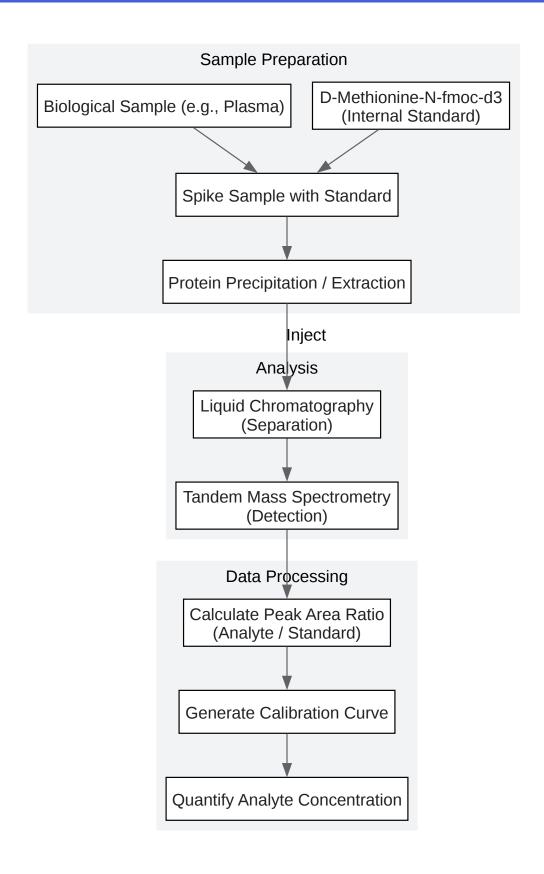
- Resin Preparation: Start with a suitable solid support (resin) pre-loaded with the first amino acid of the desired peptide sequence.
- Fmoc Deprotection: Remove the Fmoc group from the N-terminus of the resin-bound amino acid using a solution of 20% piperidine in a solvent like dimethylformamide (DMF).



- Amino Acid Coupling:
 - Activate the carboxyl group of **D-Methionine-N-fmoc-d3** using a coupling reagent such as HBTU/HOBt or DIC/Oxyma in DMF.
 - Add the activated **D-Methionine-N-fmoc-d3** to the resin and allow the coupling reaction to proceed for 30-60 minutes.
- Washing: Thoroughly wash the resin with DMF to remove excess reagents.
- Repeat Cycle: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.
- Cleavage and Deprotection: Once the peptide synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., a mixture of trifluoroacetic acid, water, and scavengers).
- Purification: Purify the resulting peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
- Verification: Confirm the identity and purity of the final peptide using mass spectrometry.

Visualizations Workflow for LC-MS/MS Quantification using a Deuterated Internal Standard





Click to download full resolution via product page

Caption: Workflow for quantitative analysis using a stable isotope-labeled internal standard.



General Workflow for Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)



Click to download full resolution via product page

Caption: The iterative cycle of Fmoc-based solid-phase peptide synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. bocsci.com [bocsci.com]
- 2. cdnisotopes.com [cdnisotopes.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. D-Methionine-d3-N-FMOC (S-methyl-d3) | LGC Standards [lgcstandards.com]
- To cite this document: BenchChem. [Technical Guide: D-Methionine-N-fmoc-d3].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12415456#d-methionine-n-fmoc-d3-molecular-weight]

Disclaimer & Data Validity:







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com